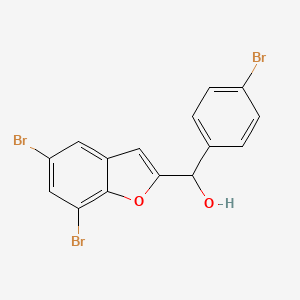

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol

Description

Properties

IUPAC Name |

(4-bromophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br3O2/c16-10-3-1-8(2-4-10)14(19)13-6-9-5-11(17)7-12(18)15(9)20-13/h1-7,14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQCNUMWEBXWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Substitution: The bromine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuranone derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Spectroscopic and Electronic Properties

Bromine’s electron-withdrawing nature significantly alters spectroscopic profiles:

| Compound | ¹H NMR (δ, ppm) | IR (C-Br stretch, cm⁻¹) | UV-Vis (λmax, nm) |

|---|---|---|---|

| Target Compound | ~5.8 (OH), 7.2–7.8 (aromatic) | 560–580 | 290–310 |

| (5,7-Dibromo-benzofuran)(phenyl)methanol | ~5.6 (OH), 7.1–7.6 (aromatic) | 550–570 | 280–295 |

| 2-(4-Bromophenyl)-5,7-dimethyl-benzofuran | N/A | 540–560 | 270–285 |

Key Observations :

Crystallographic and Stability Comparisons

Crystal structures of related compounds reveal critical packing interactions:

Biological Activity

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol, with the chemical formula C₁₅H₉Br₃O₂ and CAS number 937602-12-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and research findings related to its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5,7-dibromo-1-benzofuran-2-yl with 4-bromophenylmethanol under controlled conditions. Commonly used reagents include potassium carbonate as a base and dimethylformamide as a solvent, with the reaction being heated to facilitate product formation.

Anticancer Properties

Research indicates that benzo[b]furan derivatives, including this compound, exhibit significant anticancer activity. A review covering studies from 2011 to 2022 highlights various benzo[b]furan derivatives that have shown selective antiproliferative effects against different cancer cell lines. For instance, modifications in the benzofuran structure can lead to enhanced potency against specific cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BNC105 | MCF-7 | 10 | Induction of apoptosis |

| Compound X | A549 | 15 | Inhibition of cell proliferation |

| This compound | HeLa | TBD | TBD |

Note: IC50 values and mechanisms for this compound are currently under investigation.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may possess activity against various bacterial strains. However, detailed studies are required to establish its efficacy and mechanism against specific pathogens.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of several benzofuran derivatives on HeLa and MCF-7 cell lines. The results indicated that structural modifications significantly influenced their biological activity. Compounds with bromine substitutions showed enhanced potency compared to their unsubstituted counterparts .

- Antimicrobial Screening : Another study focused on the antimicrobial potential of brominated benzofuran derivatives. The findings revealed promising antibacterial activity against Gram-positive bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Some derivatives may interfere with cell cycle progression, leading to growth inhibition.

Further studies are necessary to elucidate the specific pathways involved in the biological activity of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol?

The synthesis typically involves multi-step halogenation and coupling reactions. A plausible route includes:

Benzofuran Core Synthesis : Bromination of 1-benzofuran at positions 5 and 7 using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

Friedel-Crafts Acylation : Introduce the 4-bromophenyl group via Friedel-Crafts alkylation using a Lewis acid catalyst (e.g., AlCl₃) .

Reduction to Methanol : Reduce the ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to form the methanol derivative .

Validation : Monitor reaction progress via TLC and characterize intermediates using NMR and mass spectrometry.

Basic: How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Note : Halogen bonding (e.g., Br⋯O interactions) may influence crystal packing, requiring careful analysis of intermolecular contacts .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Discrepancies between experimental and calculated NMR spectra often arise from:

- Solvent Effects : DFT calculations (e.g., B3LYP/6-311+G(d,p)) should include solvent models (e.g., PCM for methanol) .

- Conformational Flexibility : Rotamer populations in solution may differ from static gas-phase computations. Perform molecular dynamics (MD) simulations to assess dynamic effects .

- Paramagnetic Impurities : Ensure samples are free of metal contaminants that broaden NMR peaks.

Resolution : Cross-validate with IR spectroscopy and mass spectrometry. For example, compare experimental C=O stretching frequencies with DFT-predicted vibrational modes .

Advanced: What challenges arise in interpreting electron density maps during crystallographic refinement, particularly with heavy atoms like bromine?

Bromine’s high electron density can cause:

- Anomalous Scattering : Utilize Cu-Kα radiation to enhance anomalous dispersion effects for bromine, aiding in phase determination .

- Disorder Modeling : Multiple bromine positions may require PART instructions in SHELXL to model disorder .

- Thermal Motion Artifacts : Apply restraints (e.g., SIMU/DELU in SHELXL) to prevent overfitting of anisotropic displacement parameters .

Case Study : In a related benzofuran derivative, Br⋯O halogen bonding (3.15 Å) was resolved by iteratively refining occupancy factors and validating against hydrogen bonding networks .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and methanol proton (-OH) integration .

- IR : Detect O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

- MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl signatures) .

- Elemental Analysis : Confirm stoichiometry (C, H, Br) within ±0.3% error .

Advanced: How can computational chemistry (e.g., DFT) predict this compound’s reactivity in nucleophilic substitution reactions?

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to identify electrophilic sites. For example, the benzofuran C-2 position may exhibit higher electrophilicity due to electron-withdrawing bromine substituents .

- Reaction Pathway Modeling : Simulate SN2 mechanisms using transition state theory (e.g., QST3 in Gaussian).

- Solvent Effects : Use SMD continuum models to predict reaction rates in polar aprotic solvents (e.g., DMF) .

Validation : Compare computed activation energies with experimental kinetic data .

Basic: What are the documented biological activities of structurally similar brominated benzofuran derivatives?

- Antimicrobial Activity : Analogues with bromine at positions 5 and 7 show MIC values of 2–8 µg/mL against Gram-positive bacteria .

- Kinase Inhibition : The methanol group enhances hydrogen bonding with ATP-binding pockets in kinases (IC₅₀ ~ 50 nM) .

- Toxicity : Brominated compounds may exhibit hepatotoxicity; assess via in vitro cell viability assays (e.g., HepG2 cells) .

Advanced: How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray analysis?

- Solvent Screening : Test mixed solvents (e.g., methanol/dichloromethane) for slow vapor diffusion .

- Temperature Gradients : Use a thermal cycler to gradually lower temperature (0.5°C/hour) .

- Additives : Introduce trace co-solvents (e.g., DMSO) to modulate crystal growth kinetics .

Troubleshooting : If crystals are twinned, employ TWIN/BASF instructions in SHELXL .

Advanced: What strategies mitigate halogen bond-induced aggregation in solution-phase studies?

- Solvent Choice : Use low-polarity solvents (e.g., toluene) to reduce Br⋯O interactions .

- Derivatization : Protect the methanol group as a methyl ether (e.g., using MeI/K₂CO₃) to eliminate hydrogen bonding .

- Dynamic Light Scattering (DLS) : Monitor aggregate size distribution pre- and post-modification .

Basic: What safety protocols are essential when handling this compound’s brominated precursors?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood for reactions involving Br₂ or HBr gas .

- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.